Shikimate-3-phosphate (S3P) is a critical phosphorylated intermediate in the shikimate pathway, serving as the obligate co-substrate alongside phosphoenolpyruvate (PEP) for 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. Because this pathway is essential for the biosynthesis of aromatic amino acids in plants, bacteria, and fungi—but absent in mammals—S3P is a fundamental reagent for the development and evaluation of non-toxic herbicides and antimicrobial agents [1]. From a procurement perspective, high-purity S3P (typically supplied as a stable, highly soluble lithium salt) is essential for direct, uncoupled in vitro enzyme kinetics, high-throughput inhibitor screening, and the generation of high-resolution ternary co-crystal structures of EPSP synthase [2].
Procurement substitution of S3P with its unphosphorylated precursor, shikimic acid, fundamentally fails in direct EPSP synthase assays. Shikimic acid cannot bind the active site to induce the necessary conformational closure of the enzyme, rendering it catalytically inactive unless a complex, coupled assay system utilizing shikimate kinase and ATP is employed [1]. This coupled approach introduces significant background noise, competing kinetics, and a high risk of false positives during inhibitor screening. Furthermore, attempting to use historical barium salts of S3P requires tedious cation-exchange resin conversion to prevent buffer precipitation and mass spectrometry ion suppression, making the pre-formed lithium salt the necessary choice for streamlined laboratory workflows [2].
Shikimate-3-phosphate (S3P) is the obligate substrate for EPSP synthase. While the unphosphorylated precursor, shikimic acid, is widely available and inexpensive, it is catalytically inactive in direct EPSPS assays. Utilizing shikimic acid requires a complex coupled assay involving shikimate kinase and ATP, which introduces background noise and competing kinetics. In contrast, purified S3P demonstrates direct, high-affinity binding (Km ≈ 14–18 µM for plant EPSPS), enabling precise, uncoupled continuous spectrophotometric or LC-MS/MS kinetic measurements [1].
| Evidence Dimension | Direct Substrate Affinity (Km) for EPSP Synthase |
| Target Compound Data | S3P (Km ≈ 14–18 µM, direct turnover) |
| Comparator Or Baseline | Shikimic acid (Catalytically inactive, requires coupled kinase system) |
| Quantified Difference | Absolute requirement for the 3-phosphate group to initiate enzymatic turnover. |
| Conditions | In vitro EPSP synthase kinetic assays (e.g., Petunia hybrida EPSPS). |
Procuring S3P eliminates the need for auxiliary enzymes in high-throughput screening, significantly reducing assay complexity and false-positive rates.
EPSP synthase exists in an open conformation until the primary substrate binds. Structural biology studies confirm that S3P binding is strictly required to induce the domain closure that forms the active site cleft, a prerequisite for the subsequent binding of phosphoenolpyruvate (PEP) or the competitive inhibitor glyphosate. Unphosphorylated shikimate fails to induce this closed state. High-purity S3P has enabled the resolution of EPSPS-S3P-glyphosate ternary complexes down to 1.70 Å, providing the atomic-level roadmap necessary for rational herbicide and antimicrobial drug design [1].
| Evidence Dimension | Induction of EPSPS domain closure |
| Target Compound Data | S3P (Induces closed, catalytically competent state) |
| Comparator Or Baseline | Shikimic acid (Fails to induce domain closure) |
| Quantified Difference | Enables ternary complex crystallization at 1.70 Å resolution. |
| Conditions | X-ray crystallography of EPSP synthase ternary complexes. |
For structural biologists and computational chemists, procuring authentic S3P is non-negotiable for generating accurate co-crystal structures for in silico drug docking.
Historically, S3P was isolated as a barium salt, which is poorly soluble in standard phosphate or sulfate buffers and causes severe ion suppression in mass spectrometry. Utilizing the barium salt requires tedious pre-assay cation-exchange chromatography (e.g., using Dowex/AG 50W-X8 resins) to convert it to a soluble sodium or lithium form, risking material loss and pH fluctuations[1]. Procuring the pre-formed S3P lithium salt (≥95% purity) provides immediate aqueous solubility and direct compatibility with modern ESI-LC-MS/MS kinetic evaluations without additional purification steps.
| Evidence Dimension | Direct Assay Readiness and Buffer Compatibility |
| Target Compound Data | S3P Lithium Salt (Directly soluble, ESI-MS compatible) |
| Comparator Or Baseline | S3P Barium Salt (Requires cation-exchange resin conversion prior to use) |
| Quantified Difference | Elimination of pre-assay resin conversion steps and avoidance of barium-induced precipitation. |
| Conditions | Preparation of aqueous substrate stocks for in vitro enzymatic or LC-MS/MS assays. |
Purchasing the lithium salt directly saves significant preparative time and prevents yield losses associated with resin-based salt conversion in the laboratory.
Using S3P as the direct substrate allows for uncoupled, low-background screening of novel herbicides (glyphosate alternatives) or antimicrobial agents targeting the shikimate pathway [1].
Co-crystallization of EPSP synthase with S3P and novel inhibitor candidates to determine binding modes and overcome glyphosate resistance in mutant EPSPS strains [2].
Utilizing the highly soluble lithium salt of S3P for precise determination of enzyme kinetics (Km, kcat) and inhibitor constants (Ki) in wild-type and transgenic plant or bacterial models without ion suppression artifacts [1].